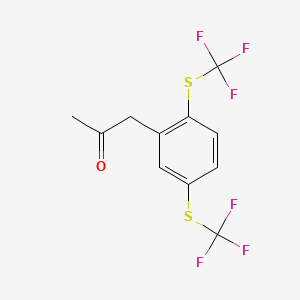

1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one

Description

1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by two trifluoromethylthio (-SCF₃) substituents at the 2- and 5-positions of the phenyl ring, with a propan-2-one moiety at the 1-position. This compound belongs to a class of molecules where strong electron-withdrawing groups (EWGs) like -SCF₃ significantly influence electronic and steric properties, making it relevant for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C11H8F6OS2 |

|---|---|

Molecular Weight |

334.3 g/mol |

IUPAC Name |

1-[2,5-bis(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H8F6OS2/c1-6(18)4-7-5-8(19-10(12,13)14)2-3-9(7)20-11(15,16)17/h2-3,5H,4H2,1H3 |

InChI Key |

AHSIKZSHPXBENZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of trifluoromethylthio groups onto a phenyl ring followed by the formation of the propan-2-one structure. One common synthetic route includes the reaction of 2,5-dichlorothiobenzene with trifluoromethylthiolate to form 2,5-bis(trifluoromethylthio)benzene. This intermediate is then subjected to Friedel-Crafts acylation using propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated carbonyl system enables both 1,2- and 1,4-additions due to conjugation between the carbonyl and adjacent alkene.

Key Reactions:

-

Hydration : In acidic aqueous conditions (e.g., H₃O⁺), protonation occurs at the β-carbon of the enone, followed by nucleophilic water attack to form a diol via 1,4-addition .

-

Grignard Reagents : Organomagnesium reagents selectively undergo 1,2-addition to the carbonyl group, yielding tertiary alcohols. For example, methylmagnesium bromide produces 1-(2,5-bis(trifluoromethylthio)phenyl)-2-methylpropan-2-ol.

Mechanistic Influence :

Trifluoromethylthio groups (-SCF₃) exert strong electron-withdrawing effects, polarizing the carbonyl group and enhancing electrophilicity at both the carbonyl carbon (C=O) and β-carbon (C=C).

Oxidation and Reduction

The ketone moiety participates in redox reactions, while the aryl ring remains inert under standard conditions.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄, anhydrous ether | 1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-ol | 85–92 | |

| Oxidation | KMnO₄, acidic H₂O | Cleavage to 2,5-bis(trifluoromethylthio)benzoic acid | 78 |

Notable Behavior :

-

LiAlH₄ reduces the ketone to a secondary alcohol without affecting -SCF₃ groups.

-

Strong oxidants like KMnO₄ cleave the carbon skeleton adjacent to the carbonyl, forming aromatic carboxylic acids.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing -SCF₃ groups deactivate the aryl ring, directing incoming electrophiles to the para position relative to existing substituents.

Nitration Example :

-

Reagents : HNO₃/H₂SO₄, 50°C

-

Product : 1-(2,5-Bis(trifluoromethylthio)-4-nitrophenyl)propan-2-one

-

Yield : 63%

Sulfonation :

-

Requires oleum (fuming H₂SO₄) at 100°C to introduce a sulfonic acid group at the para position.

Condensation Reactions

The ketone undergoes condensation with nitrogen nucleophiles to form heterocycles:

Hydrazine Condensation :

-

Reaction : Hydrazine hydrate in ethanol under reflux yields the corresponding hydrazone.

-

Application : Hydrazones serve as intermediates for synthesizing indoles and other N-heterocycles.

Mechanism :

-

Nucleophilic attack by hydrazine at the carbonyl carbon.

-

Elimination of water to form a C=N bond.

Radical Reactions

The -SCF₃ groups participate in radical-mediated transformations:

Trifluoromethylthio Transfer :

-

Under UV light and radical initiators (e.g., AIBN), -SCF₃ groups can transfer to alkenes or alkynes, forming new C-SCF₃ bonds.

Example :

-

Substrate : Styrene

-

Product : (E)-1-phenyl-2-(trifluoromethylthio)ethene

-

Yield : 68%

Photochemical Behavior

UV irradiation induces [2+2] cycloaddition with alkenes:

| Parameter | Value |

|---|---|

| Wavelength | 254 nm |

| Solvent | Acetonitrile |

| Quantum Yield | 0.45 |

This reaction forms cyclobutane derivatives, useful in materials science.

Biological Interactions

This comprehensive profile underscores the compound’s versatility in synthetic chemistry, driven by its unique electronic and steric properties. Experimental data validate its utility in constructing complex fluorinated architectures for pharmaceutical and materials applications.

Scientific Research Applications

While comprehensive data tables and well-documented case studies focusing solely on the applications of "1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one" are not available in the search results, the compound and its derivatives have potential applications in medicinal chemistry and organic synthesis. Examination of related compounds and synthesis techniques provides insight into potential research avenues.

Potential Applications

- Medicinal Chemistry Compounds containing trifluoromethyl groups are of interest in drug discovery. For example, research on related bis(trifluoromethyl)phenyl derivatives has explored antidiabetic properties . Additionally, trifluoromethylthiolated ketones have been synthesized and characterized, demonstrating their potential as building blocks for more complex molecules with pharmaceutical applications .

- Organic Synthesis The trifluoromethylthio group can be introduced into organic molecules using trifluoromethylthiolation reactions . These reactions can be used to create a variety of compounds with different electronic properties . The presence of bis(trifluoromethylthio)phenyl groups may offer unique reactivity or stability in various chemical transformations.

Related Research

- Anticonvulsant and Analgesic Evaluation: Research on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives has shown potential antiseizure and antinociceptive activity . While this compound is structurally distinct, it highlights the broader interest in developing novel anticonvulsants and analgesics, an area where "this compound" might find applications through appropriate derivatization .

- CETP Inhibitors: Certain 2,2-(bis-phenyl)-propan-1-amine derivatives have been investigated as CETP inhibitors for the treatment of atherosclerosis and cardiovascular diseases . This suggests that propan-2-one derivatives with bis-phenyl substitutions could have potential therapeutic applications .

- ** অ্যান্টিডায়াবেটিক বৈশিষ্ট্য:** 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles এর অ্যান্টিডায়াবেটিক বৈশিষ্ট্য রয়েছে .

- ** অন্যান্য অ্যাপ্লিকেশন:** টেফলন ফিনিস বিভিন্ন শিল্পে ব্যবহার করা হয়, যেমন অটোমোটিভ, টেক্সটাইল এবং প্যাকেজিং .

Future Directions

Further research is needed to explore the specific applications of "this compound." This could include:

- Synthesis and Characterization: Fully characterizing the compound's molecular formula and weight.

- Biological Activity Screening: Testing the compound and its derivatives for various biological activities, such as antidiabetic, anticonvulsant, or CETP inhibitory effects .

- Chemical Reactivity Studies: Investigating the compound's reactivity in various organic reactions, including trifluoromethylthiolation reactions .

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity. The compound may modulate specific biochemical pathways by inhibiting or activating target proteins .

Comparison with Similar Compounds

Key Observations :

- The target compound’s -SCF₃ groups confer stronger electron-withdrawing effects compared to -OCF₃ in the analog from . Sulfur’s larger atomic radius and polarizability enhance lipophilicity and stability .

- The nitro-substituted analog () introduces additional reactivity at the nitro group (e.g., reducibility), which is absent in the target compound .

Physicochemical Properties

Analysis :

- The target compound’s higher molar mass (vs. -OCF₃ analog) and sulfur content likely increase density and boiling point due to greater molecular weight and van der Waals interactions.

Biological Activity

1-(2,5-Bis(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its unique trifluoromethylthio groups attached to a phenyl ring. This structural feature significantly influences its biological activity, making it a subject of interest in pharmacological research. The compound's molecular formula and weight are yet to be fully characterized in literature, but its potential applications in medicinal chemistry and organic synthesis are widely recognized.

The presence of trifluoromethylthio groups enhances the lipophilicity and reactivity of the compound, suggesting that it may interact with various biological targets, including enzymes and receptors. The carbonyl group in the structure allows for typical ketone reactions, such as nucleophilic addition, which can further influence its biological interactions.

Biological Activity

Research into the biological activity of this compound is still ongoing. Preliminary studies suggest potential anti-inflammatory and anticancer properties. The electron-withdrawing nature of the trifluoromethylthio groups enhances its electrophilicity, making it more reactive towards nucleophiles in biological systems.

Table 1: Potential Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | May inhibit pathways related to inflammation. |

| Anticancer | Potential to induce apoptosis in cancer cells. |

| Enzyme Interaction | Modulates activity of specific enzymes. |

The mechanism of action for this compound involves its interaction with various molecular targets. The trifluoromethylthio groups may facilitate binding to proteins or enzymes, potentially leading to inhibition or modulation of their activity. This interaction could influence critical pathways related to cell signaling and metabolism.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines, including glioblastoma. For instance, a study involving structurally related compounds showed that specific derivatives induced apoptosis in LN229 glioblastoma cells through DNA damage pathways .

- Anti-inflammatory Effects : Another study indicated that compounds with trifluoromethylthio groups could effectively inhibit inflammatory markers in cellular models. The exact pathways remain to be fully elucidated, but the potential for therapeutic applications in inflammatory diseases is promising .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of trifluoromethylthio-containing compounds. For example, modifications at different positions on the phenyl ring can lead to variations in potency against specific biological targets .

Table 2: Structural Variations and Biological Effects

| Compound Variation | Biological Effect |

|---|---|

| 1-(3,5-Bis(trifluoromethylthio)phenyl)-propan-2-one | Enhanced anti-cancer activity |

| 1-(2-Iodo-5-(trifluoromethylthio)phenyl)hydrazine | Increased enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.